(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
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Overview
Description
(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the chloro and ethoxy substituents on the phenyl ring. The final steps involve the formation of the acrylamide moiety and the cyano group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide include other pyrazole derivatives with different substituents. Examples include:
- (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
- (E)-3-(3-(3-bromo-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for targeted modifications to enhance its properties for specific applications.
Properties
IUPAC Name |
(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-2-33-24-11-10-18(14-23(24)27)25-20(17-31(30-25)21-7-4-3-5-8-21)13-19(15-28)26(32)29-16-22-9-6-12-34-22/h3-14,17H,2,16H2,1H3,(H,29,32)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCQPATWZBORV-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CC=CO3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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